

# Introduction to Neuraminidase and Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Neuraminin |           |
| Cat. No.:            | B1235755   | Get Quote |

Influenza virus neuraminidase, a major surface glycoprotein, is essential for the release of progeny virions from infected cells.[1] Unlike the hemagglutinin (HA) protein, which undergoes rapid antigenic drift, NA evolves at a slower rate, making it a promising target for broadly protective vaccines and therapeutics.[2] Antibodies targeting NA can provide broad protection against diverse influenza strains, even across different subtypes. This cross-reactivity is a critical area of study for the development of next-generation influenza interventions.

# Performance of Cross-Reactive Neuraminidase Antibodies

The cross-reactivity of neuraminidase antibodies can be assessed by their ability to inhibit the enzymatic activity of NA from various influenza strains and by their binding affinity to a panel of NA proteins. Broadly neutralizing antibodies often target the highly conserved enzymatic active site of the neuraminidase protein.

#### **Neuraminidase Inhibition Activity**

The inhibitory activity of monoclonal antibodies (mAbs) against different NA subtypes is a key measure of their cross-reactivity. The following table summarizes the 50% inhibitory concentration (IC50) values for several broadly reactive anti-NA mAbs against a panel of influenza A and B viruses. Lower IC50 values indicate greater potency.



| Antibody                            | Target<br>Epitope | Virus Strain                 | NA Subtype | IC50<br>(μg/mL) | Reference |
|-------------------------------------|-------------------|------------------------------|------------|-----------------|-----------|
| 1G01                                | Active Site       | A/Hong<br>Kong/4801/2<br>014 | H3N2       | 0.01 - 0.69     | [3]       |
| A/New York<br>City/PV00077<br>/2017 | H3N2              | 0.01 - 0.69                  | [3]        |                 |           |
| A/Wisconsin/<br>67/2005             | H3N2              | <10                          | [4]        | _               |           |
| A/Brisbane/1<br>0/2007              | H3N2              | <10                          | [4]        | -               |           |
| A/Brevig<br>Mission/1/191<br>8      | H1N1              | 42.1                         |            |                 |           |
| 1E01                                | Active Site       | A/Hong<br>Kong/4801/2<br>014 | H3N2       | 0.01 - 0.69     | [3]       |
| A/New York<br>City/PV00077<br>/2017 | H3N2              | 0.01 - 0.69                  | [3]        |                 |           |
| 1G04                                | Active Site       | A/Hong<br>Kong/4801/2<br>014 | H3N2       | 0.01 - 0.69     | [3]       |
| A/New York<br>City/PV00077<br>/2017 | H3N2              | 0.01 - 0.69                  | [3]        |                 |           |
| 1092C4                              | НА                | A/Victoria/21<br>0/2009      | H3N2       | <0.05           | [4]       |
| 1086G8                              | НА                | A/Victoria/21<br>0/2009      | H3N2       | <0.05           | [4]       |



| Na22 | NA Inhibitor | A/Cheboksar<br>y/125/2020 | H1N1pdm09 | 5.0   | [2] |
|------|--------------|---------------------------|-----------|-------|-----|
| Na23 | NA Inhibitor | A/Cheboksar<br>y/125/2020 | H1N1pdm09 | >10.0 | [2] |

## **Binding Affinity**

Binding affinity, often expressed as the equilibrium dissociation constant (Kd), is another critical parameter for evaluating antibody performance. A lower Kd value signifies a stronger binding interaction. Bio-layer interferometry (BLI) is a common technique used to measure the kinetics of antibody-antigen interactions.

| Antibody    | Target NA Subtype | Kd (nM) | Reference |
|-------------|-------------------|---------|-----------|
| Tixagevimab | SARS-CoV-2 Spike  | -       | [5]       |
| Cilgavimab  | SARS-CoV-2 Spike  | -       | [5]       |

Note: Specific Kd values for a broad range of anti-neuraminidase antibodies are not readily available in a consolidated format in the public literature. The table above is a template, and researchers are encouraged to consult specific publications for detailed binding affinity data.

# **Experimental Protocols**

Accurate and reproducible assessment of neuraminidase antibody cross-reactivity relies on standardized experimental protocols. Below are detailed methodologies for two key assays.

#### **Enzyme-Linked Lectin Assay (ELLA)**

The ELLA is a widely used method to measure the inhibition of neuraminidase enzymatic activity.

Principle: NA cleaves terminal sialic acid from fetuin coated on an assay plate, exposing the underlying galactose residues. A lectin conjugated to a reporter enzyme (e.g., Horseradish Peroxidase, HRP) then binds to the exposed galactose, and a colorimetric substrate is added to quantify the enzymatic activity. Inhibitory antibodies will prevent this reaction.



#### Protocol:

- Coating: Coat 96-well microtiter plates with 50-100  $\mu$ L of 50  $\mu$ g/mL fetuin in bicarbonate buffer and incubate overnight at 4°C.
- Washing: Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween 20).
- Blocking: Block the plates with 200  $\mu$ L of blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
- Sample Preparation: Serially dilute the test antibodies in a separate 96-well plate.
- Inhibition Reaction: Mix the diluted antibodies with a standardized amount of virus (containing the neuraminidase) and incubate for 1 hour at 37°C.
- Transfer to Coated Plate: Transfer the antibody-virus mixture to the fetuin-coated and blocked plate.
- Incubation: Incubate the plate for 16-18 hours at 37°C in a humidified incubator.
- Detection:
  - Wash the plates six times with wash buffer.
  - Add 100 μL of HRP-conjugated peanut agglutinin (PNA-HRP) to each well and incubate for 2 hours at room temperature.
  - Wash the plates three times with wash buffer.
  - Add 100 μL of a colorimetric substrate (e.g., TMB) and incubate in the dark for 10-20 minutes.
- Stop Reaction and Read: Stop the reaction by adding 100  $\mu$ L of 1N sulfuric acid and read the optical density (OD) at 450 nm.
- Data Analysis: Calculate the percent inhibition for each antibody dilution and determine the IC50 value.



#### **MUNANA-Based Neuraminidase Inhibition Assay**

This assay utilizes a small, fluorogenic substrate to measure NA activity.

Principle: The neuraminidase enzyme cleaves the non-fluorescent substrate 2'-(4-methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid (MUNANA) to release the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the NA activity.

#### Protocol:

- Sample Preparation: In a black, 96-well flat-bottom plate, prepare serial dilutions of the neuraminidase inhibitors or antibodies in assay buffer.
- Virus Addition: Add 50 μL of diluted test virus to each well containing the inhibitor/antibody.
   Add assay buffer to control wells.
- Incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes, covered to prevent evaporation.
- Substrate Addition: Add 50 μL of 300 μM MUNANA to each well, gently tap to mix.
- Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.
- Stop Reaction: Add 100 μL of stop solution (e.g., ethanol and NaOH mixture) to each well.[6]
- Fluorescence Reading: Read the plate using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[6]
- Data Analysis: Generate a standard curve using 4-MU. Calculate the percent inhibition and determine the IC50 value for each inhibitor/antibody.

### **Visualizing Experimental Workflows and Concepts**

Diagrams can clarify complex experimental procedures and the relationships between different components of the immune response.



# Enzyme-Linked Lectin Assay (ELLA) Workflow Plate Preparation Coat plate with Fetuin Inhibition Reaction Serially dilute antibodies Wash Block Incubate antibodies with virus (NA) Transfer mixture to coated plate Incubate overnight Detection Wash Add PNA-HRP Incubate Wash Add TMB substrate Stop reaction Data Analysis Read OD at 450nm

Click to download full resolution via product page

Caption: Workflow for the Enzyme-Linked Lectin Assay (ELLA).

Calculate % Inhibition

Determine IC50



#### MUNANA-Based NI Assay Workflow



Click to download full resolution via product page

Caption: Workflow for the MUNANA-based Neuraminidase Inhibition Assay.



#### **Neuraminidase Antibody Cross-Reactivity**



Click to download full resolution via product page

Caption: Cross-reactivity of a broadly neutralizing neuraminidase antibody.

#### Conclusion

The development of broadly cross-reactive antibodies against neuraminidase represents a significant step towards a universal influenza vaccine and improved therapeutic options. This guide provides a framework for comparing the performance of such antibodies, highlighting the importance of standardized assays and comprehensive data analysis. By focusing on the conserved epitopes of the neuraminidase protein, researchers can continue to advance the field of influenza prevention and treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. mdpi.com [mdpi.com]
- 2. Exploring the Anti-Influenza Activity of closo-Borate Platforms: Structure—Activity Relationship of Amino Acid-Functionalized closo-Dodecaborate Derivatives Against Influenza Virus A/Cheboksary/125/2020 (H1N1)pdm09 [mdpi.com]
- 3. Antibodies targeting the neuraminidase active site inhibit influenza H3N2 viruses with an S245N glycosylation site PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction [frontiersin.org]
- 5. Broadly protective human antibodies that target the active site of influenza virus neuraminidase PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Introduction to Neuraminidase and Antibody Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1235755#cross-reactivity-of-neuraminidase-antibodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com